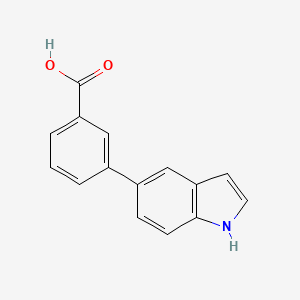

3-(1H-indol-5-yl)benzoic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-indol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHHKQSCGXEKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399741 | |

| Record name | 3-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-16-2 | |

| Record name | 3-(1H-Indol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Indol 5 Yl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis of the 3-(1H-indol-5-yl)benzoic Acid Core Structure

A retrosynthetic analysis of the target molecule, this compound, identifies the central carbon-carbon bond between the C5 position of the indole (B1671886) ring and the C3 position of the benzoic acid as the key disconnection point. This approach simplifies the complex structure into two more manageable synthetic precursors:

An indole precursor functionalized at the 5-position.

A benzoic acid precursor functionalized at the 3-position.

This disconnection suggests that a cross-coupling reaction would be the most direct and efficient method for the final assembly. For instance, in a Suzuki-Miyaura coupling, one precursor would bear a boronic acid (or boronic ester) group, while the other would be functionalized with a halide (typically bromine or iodine). This leads to two primary synthetic routes:

Route A: Coupling of 5-bromoindole (B119039) with 3-carboxyphenylboronic acid.

Route B: Coupling of indole-5-boronic acid with 3-bromobenzoic acid.

The choice between these routes often depends on the commercial availability, stability, and ease of synthesis of the respective precursors.

Catalytic Approaches for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are central to the synthesis of biaryl compounds like this compound. These methods provide a powerful means of forming the key C-C bond with high efficiency and selectivity.

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing the indole-aryl bond due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many necessary reagents. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.govacs.org For the synthesis of this compound, this would involve reacting a 5-haloindole (e.g., 5-bromoindole) with a boronic acid derivative of benzoic acid, or vice versa. acs.org

Key components of the Suzuki-Miyaura reaction include a palladium catalyst, a ligand, and a base. The choice of these components can significantly impact the reaction's yield and efficiency.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Indole Derivatives

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | PPh₃, SPhos, XPhos, CataXCium A | Stabilizes the palladium center and influences its reactivity and selectivity. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction temperature and kinetics. nih.gov |

The reaction has been successfully applied to a wide range of unprotected nitrogen-rich heterocycles, including indoles, under relatively mild conditions. nih.gov

While the Suzuki-Miyaura coupling is often preferred, other transition-metal catalyzed reactions can serve as alternative, albeit sometimes less direct, routes.

Heck Reaction: The Mizoroki-Heck reaction could potentially be used to form the C-C bond. For example, 5-bromoindole could be coupled with ethyl acrylate (B77674). The resulting ethyl 3-(1H-indol-5-yl)acrylate would then require subsequent chemical transformations to convert the acrylate group into a benzoic acid ring, making this a multi-step and complex approach. The Heck reaction is more commonly employed in the synthesis of substituted indoles themselves rather than for coupling pre-formed indole and benzene (B151609) rings. beilstein-journals.org

Indole Ring Formation Strategies Relevant to the 5-Substituted Moiety

The synthesis of the required 5-functionalized indole precursor is a critical step. Several classic and modern indole synthesis methods can be adapted to produce indoles with substituents at the 5-position.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for synthesizing substituted indoles. wikipedia.org By starting with a para-substituted phenylhydrazine (B124118) (e.g., 4-bromophenylhydrazine), the Fischer synthesis can directly yield a 5-substituted indole (e.g., 5-bromoindole). This method is versatile and tolerates a variety of substituents on the phenylhydrazine ring.

Leimgruber-Batcho Indole Synthesis: This method is particularly effective for producing indoles and is widely used in the pharmaceutical industry. wikipedia.org It involves the reaction of a para-substituted o-nitrotoluene with dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by reductive cyclization to form the 5-substituted indole.

Gassman Indole Synthesis: This one-pot reaction can also be used to produce substituted indoles from an appropriately substituted aniline. luc.edu

The choice of method often depends on the desired substituent at the 5-position and the availability of the starting materials. For cross-coupling reactions, 5-bromo or 5-iodoindoles are common precursors.

Benzoic Acid Moiety Introduction and Functionalization Techniques

Oxidation of Alkylbenzenes: A common and efficient method is the oxidation of a methyl group on a substituted toluene. savemyexams.com For example, 3-bromotoluene (B146084) can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under reflux, followed by acidification, to produce 3-bromobenzoic acid. youtube.com

Friedel-Crafts Acylation: Benzene can be acylated using phosgene (B1210022) (COCl₂) in the presence of a Lewis acid catalyst like AlCl₃ to form benzoyl chloride, which is then hydrolyzed to benzoic acid. vedantu.com To achieve a 3-substituted pattern, the directing effects of existing substituents must be considered.

Carbonation of Organometallic Reagents: A 1,3-dihalogenated benzene can be converted into a Grignard or organolithium reagent, which is then reacted with carbon dioxide (CO₂) to form the corresponding benzoic acid derivative. This method offers a direct route to introducing the carboxyl group at a specific position.

Total Synthesis and Improved Synthetic Pathways for Indole-Benzoic Acid Compounds

A complete synthesis of this compound can be envisioned by combining the strategies discussed above. A common and efficient pathway would be:

Synthesis of 5-bromoindole: Using the Fischer indole synthesis starting from 4-bromophenylhydrazine.

Synthesis of 3-(dihydroxyboryl)benzoic acid (3-carboxyphenylboronic acid): This can be prepared from 3-bromobenzoic acid via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Suzuki-Miyaura Coupling: Reacting 5-bromoindole with 3-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water) to yield this compound.

Improvements to this pathway could involve using N-protected indoles (e.g., N-tosyl or N-Boc) to enhance solubility and potentially improve coupling yields, with a final deprotection step required. The development of more active and stable catalysts also allows for lower catalyst loadings and milder reaction conditions, contributing to a more efficient and sustainable synthesis. nih.gov

Stereoselective Synthesis of Enantiomeric Forms (if applicable to related compounds)

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. However, stereoselective synthesis becomes highly relevant when considering derivatives of this scaffold that incorporate one or more chiral centers. The development of enantiomerically pure indole-containing compounds is a significant area of research, and methodologies applied to related structures could be adapted for derivatives of this compound.

Modern asymmetric synthesis provides several powerful strategies for achieving high enantioselectivity. Catalytic methods are particularly prominent. For instance, iridium-catalyzed allylic dearomatization cascade reactions have been successfully used to create complex indole-annulated medium-sized rings with excellent enantioselectivity. nih.gov This type of transition-metal catalysis facilitates the construction of chiral centers in a controlled manner. Another approach involves photocatalytic methods for generating indole radical cations, which can then be intercepted by other molecules in a process guided by a chiral catalyst, such as a chiral phosphate (B84403) anion, to yield enantioenriched pyrroloindolines. acs.org

Furthermore, enantioselective routes to indolo[2,3-a]quinolizidines have been developed using stereoselective cyclocondensation reactions. nih.gov These processes can involve dynamic kinetic resolution, where a racemic starting material is converted predominantly into a single enantiomer of the product. nih.gov Such strategies underscore the potential for creating optically active derivatives of this compound, should a synthetic route introduce a stereocenter, for example, through substitution on a side chain attached to either the indole or benzoic acid moiety.

Methodologies for Derivatization and Scaffold Modification

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of new derivatives. Key locations for derivatization include the indole nitrogen (N1), the benzoic acid carboxyl group, and the aromatic rings of both the indole and benzene moieties.

The nitrogen atom of the indole ring is a common site for modification. The N-H group can act as a hydrogen bond donor and a site for substitution, which can significantly influence the molecule's properties.

N-Alkylation and N-Arylation: The indole nitrogen can be readily alkylated or arylated using various electrophiles under basic conditions. For example, N-benzylation is a common transformation used to protect the indole nitrogen or to introduce a specific group. uchile.cl

Electronic and Steric Effects: The introduction of substituents at the N1 position alters the electronic nature of the indole ring. Electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the indole system. Furthermore, bulky substituents on the nitrogen can introduce steric hindrance, which may influence the molecule's conformational preferences and its interactions with biological targets. mdpi.comnih.gov Studies on related indole systems have shown that even a small methyl group on the nitrogen heterocycle can increase steric requirements, affecting how the molecule interacts with catalytic surfaces or binding pockets. mdpi.comnih.gov

The carboxylic acid group is a versatile functional handle that can be converted into a wide range of other functional groups. These modifications can alter the compound's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor.

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification is often used to mask the acidic proton or to improve properties like cell permeability.

Amidation: Reaction of the carboxylic acid with an amine, typically in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields an amide. This is one of the most common derivatizations, creating stable, neutral analogues. uu.nl

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the acidic functionality and introduces a new site for further derivatization.

Bioisosteric Replacement: The carboxylate group can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles, to maintain or improve biological activity while potentially altering physicochemical properties. researchgate.net

| Reaction Type | Reagents | Resulting Functional Group | Primary Purpose |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') | Mask acidity, improve permeability |

| Amidation | Amine (R'-NH₂), Coupling Agent | Amide (-CONHR') | Create neutral analogues, introduce new substituents |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | Remove acidic group, create new functional handle |

| Bioisosteric Replacement | Various (multi-step synthesis) | Tetrazole, Sulfonamide, etc. | Modulate acidity and physicochemical properties |

Introducing substituents onto the indole or benzoic acid rings is crucial for fine-tuning the electronic and steric properties of the molecule. This is typically achieved either by using pre-functionalized starting materials in the initial synthesis or by direct functionalization of the pre-formed scaffold.

Electrophilic Aromatic Substitution: The electron-rich indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, with the C3 position blocked by the linkage to the benzoic acid ring in a related isomer, other positions on the indole ring (such as C2, C4, C6, or C7) can be targeted depending on the reaction conditions and existing substituents. The benzoic acid ring is deactivated towards electrophilic substitution by the electron-withdrawing carboxyl group, directing incoming electrophiles to the meta-position relative to the carboxyl group. Common reactions include halogenation, nitration, and Friedel-Crafts acylation/alkylation.

Cross-Coupling Reactions: Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds. By first introducing a halide (e.g., Br, I) or a boronic acid/ester onto one of the aromatic rings, further complex substituents can be systematically introduced. For instance, various substituted indoles can be synthesized and used as building blocks for more complex derivatives. acs.orgresearchgate.net

Advanced Purification and Analytical Techniques for Structural Elucidation (Focus on methods, not specific data)

The purification of this compound and its derivatives, along with the unambiguous confirmation of their structures, requires a combination of chromatographic and spectroscopic techniques.

Purification Techniques:

Column Chromatography (CC): This is the most common method for purifying reaction mixtures on a laboratory scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (solvent system), compounds can be separated based on differences in polarity. acs.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining highly pure samples, preparative HPLC is employed. It offers higher resolution than standard column chromatography.

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity by dissolving the impure solid in a suitable solvent at high temperature and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.

Analytical Techniques for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.netmdpi.com Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish detailed connectivity within the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, characteristic absorption bands for the N-H bond of the indole, the O-H and C=O bonds of the carboxylic acid, and C-H and C=C bonds of the aromatic rings would be expected. researchgate.net

| Technique | Abbreviation | Primary Application |

|---|---|---|

| Column Chromatography | CC | Routine purification of reaction mixtures |

| Nuclear Magnetic Resonance | NMR (¹H, ¹³C, 2D) | Detailed structural elucidation of the molecular framework |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination and elemental formula confirmation |

| Infrared Spectroscopy | IR | Identification of key functional groups |

Biological Activity Spectrum and Therapeutic Potential of 3 1h Indol 5 Yl Benzoic Acid Analogs

Evaluation of Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery of novel antimicrobial agents. nih.govresearchgate.net Indole (B1671886) derivatives, including analogs of 3-(1H-indol-5-yl)benzoic acid, have emerged as a promising class of compounds in this pursuit, demonstrating efficacy against a wide range of bacteria and fungi. unica.itturkjps.org

Antibacterial Efficacy Studies against Diverse Strains

Analogs featuring the indole core have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. bohrium.comnih.gov Studies have evaluated various derivatives for their ability to inhibit the growth of clinically relevant strains, including resistant variants like Methicillin-Resistant Staphylococcus aureus (MRSA).

For instance, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives were synthesized and tested against eight bacterial strains. These compounds generally exhibited greater antibacterial potency than the standard drug ampicillin. nih.gov One of the most active compounds, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, showed significant activity, particularly against S. aureus. nih.gov Notably, certain analogs, such as (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid, were found to be more potent against MRSA than reference drugs. nih.gov

Similarly, novel indole-linked 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated significant antibacterial effects. The most effective among these were indole-thiadiazole and indole-triazole compounds, which showed a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/mL against Bacillus subtilis. turkjps.org Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported high activity against S. aureus and MRSA, with some compounds showing MIC values below 1 µg/mL. mdpi.com

Table 1: Antibacterial Efficacy (MIC) of Selected Indole Analogs

| Compound/Analog Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | turkjps.org |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | turkjps.org |

| Indolylbenzo[d]imidazole (3ao) | S. aureus ATCC 43300 (MRSA) | < 1 | mdpi.com |

| Indolylbenzo[d]imidazole (3aq) | S. aureus ATCC 43300 (MRSA) | < 1 | mdpi.com |

| Steroidal Indole Derivative (11e) | S. aureus (MRSA) | 1-2 | nih.gov |

| Indole-piperazine derivative (9a) | S. aureus (MRSA) | 8 | bohrium.com |

Antifungal Efficacy Studies

The antifungal potential of indole derivatives has also been well-documented. turkjps.orgmdpi.com Research has shown that these compounds can be highly effective against various fungal pathogens, often outperforming established antifungal agents.

In a study of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, all tested compounds exhibited antifungal activity that exceeded the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Another study focusing on 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids confirmed that all synthesized compounds displayed better antifungal activity than both bifonazole and ketoconazole. researchgate.net

Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have also shown potent antifungal effects. Specifically, compound 3aq, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, demonstrated a low MIC of 3.9 µg/mL against Candida albicans. mdpi.com Furthermore, indole-linked triazole derivatives have shown excellent activity against both C. albicans and C. krusei. turkjps.org

Table 2: Antifungal Efficacy of Selected Indole Analogs

| Compound/Analog Class | Fungal Strain | Finding | Source |

|---|---|---|---|

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | Various fungi | Activity exceeded reference drugs bifonazole and ketoconazole. | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | MIC of 3.9 µg/mL. | mdpi.com |

| Indole-linked triazole derivatives | Candida albicans, C. krusei | Excellent antifungal activity with low MIC values. | turkjps.org |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida spp., Aspergillus niger | Fungicidal activity at 0.250–1 mg/mL. | mdpi.com |

Inhibition of Microbial Biofilm Formation

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, contributing significantly to antibiotic resistance and persistent infections. researchgate.netacs.org The ability of certain indole analogs to inhibit biofilm formation represents a critical area of antimicrobial research.

Several studies have highlighted the anti-biofilm potential of these compounds. For example, a steroidal indole derivative was found to effectively inhibit the formation of biofilms. nih.gov In another study, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including compounds 3aa, 3ad, 3ao, and 3aq, exhibited excellent activity by not only inhibiting biofilm formation but also by killing cells within mature biofilms of S. aureus and C. albicans. mdpi.com Similarly, research on bis(indolyl)pyridines, which are analogs of the marine alkaloid nortopsentin, showed that some of these compounds could effectively inhibit biofilm formation in both S. aureus and E. coli. semanticscholar.org

Anti-inflammatory and Antioxidant Profiling

Inflammation and oxidative stress are interconnected pathological processes that underpin many chronic diseases. nrfhh.com Indole-based compounds, including analogs of this compound, have demonstrated significant potential as dual anti-inflammatory and antioxidant agents. nih.gov

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory activity of indole derivatives is often linked to their ability to modulate key inflammatory pathways. chesci.com A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. nih.gov

Numerous studies have shown that indole analogs can selectively inhibit COX-2, the isoform of the enzyme that is primarily expressed in inflammatory cells, over the constitutively expressed COX-1. chesci.comnih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, a series of substituted indole analogs were found to potently inhibit both COX-1 and COX-2, with a high selectivity for COX-2. tandfonline.comnih.gov The proposed mechanism suggests that inhibiting COX-2 leads to a decrease in reactive oxygen species (ROS), which in turn suppresses the activation of the NF-κB transcription factor, thereby reducing the expression of pro-inflammatory mediators like iNOS, TNF-α, and IL-6. tandfonline.comnih.gov

Further research into a 3-(indol-5-yl)-indazole derivative showed it inhibited the LPS-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 and 0.53 µM, respectively. nih.gov Another study on an N-acylhydrazone derivative, JR19, demonstrated that its anti-inflammatory effect involves the nitric oxide pathway, effectively decreasing levels of IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com

Antioxidant Scavenging Assays (e.g., DPPH, ABTS, FRAP)

Antioxidant assays are used to determine the capacity of compounds to neutralize harmful free radicals. Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. ijraset.comresearchgate.net

A study on a series of novel indole-based caffeic acid amide hybrids demonstrated their potent free radical scavenging capabilities. nih.gov In the DPPH assay, several compounds showed excellent radical scavenging activity, with compound 3j having a particularly low IC50 value of 50.98 ± 1.05 µM compared to the standard, Trolox. nih.gov In the ABTS assay, compounds 3f , 3j , and 3m showed a higher capacity to neutralize the radical cation than Trolox. nih.gov The FRAP assay results also highlighted compound 3j as having the highest antioxidant activity. nih.gov The antioxidant potential of indole compounds is often attributed to the indole ring itself, which can donate a hydrogen atom from its nitrogen atom to scavenge free radicals. acs.org

Table 3: In Vitro Antioxidant Activity of Indole-Caffeic Acid Amide Hybrids

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Trolox eq/mM sample) | Source |

|---|---|---|---|---|

| 3a | 95.81 ± 1.01 | - | - | nih.gov |

| 3f | 136.8 ± 1.04 | 14.48 ± 0.68 | - | nih.gov |

| 3h | 86.77 ± 1.03 | - | - | nih.gov |

| 3j | 50.98 ± 1.05 | 19.49 ± 0.54 | 4774.37 ± 137.20 | nih.gov |

| 3m | 67.64 ± 1.02 | 14.92 ± 0.30 | - | nih.gov |

| Trolox (Standard) | - | >19.49 | - | nih.gov |

Anticancer and Anti-proliferative Investigations

Analogs of this compound have demonstrated notable potential in the realm of oncology, with research highlighting their effects on cancer cell viability, spread, and the underlying molecular pathways.

Inhibition of Cancer Cell Migration and Invasion

The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a primary cause of cancer-related mortality. Certain indole derivatives have been investigated for their ability to impede these critical processes. For instance, studies on nortopsentin analogs, which share structural similarities, have shown they can suppress cancer cell invasion. nih.gov The natural product piperlongumine (B1678438), an amide alkaloid, has been shown to inhibit the migration of the highly invasive MDA-MB-231 breast cancer cell line. researchgate.net Synthetic analogs of piperlongumine were subsequently developed and also demonstrated potent inhibition of breast cancer cell migration. researchgate.net Furthermore, honokiol, another natural product, effectively suppresses cancer cell migration and invasion by downregulating specific matrix metalloproteinases. nih.gov While direct studies on this compound for migration inhibition are not extensively detailed, the broader family of indole-containing compounds shows significant promise in this area. nih.govnih.gov

Modulation of Specific Signaling Pathways (e.g., PKCα, NF-κB)

The anticancer effects of many compounds are rooted in their ability to interfere with specific signaling pathways that cancer cells exploit for growth and survival. Nuclear Factor-kappa B (NF-κB) is a crucial signaling molecule involved in inflammation and cancer. nih.gov Its constitutive activation is a hallmark of several cancers, including hepatocellular carcinoma. researchgate.net Research has shown that certain indole-3-carbinol (B1674136) derivatives can potently induce apoptosis by targeting the Akt-NF-κB signaling network. researchgate.net One novel derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9), was specifically developed to exhibit higher potency in targeting this network. researchgate.net

Curcumin, a natural compound, and its synthetic analogs are known NF-κB inhibitors. nih.govgoogle.com One such analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), demonstrated significantly more potent inhibition of NF-κB activity compared to curcumin. nih.gov The p300/CBP proteins are key regulators of gene expression and are involved in various signaling pathways, including NF-κB signaling. acs.org The ability of indole-based compounds to modulate these pathways underscores their therapeutic potential.

Anti-proliferative Effects against Various Cancer Cell Lines

A significant body of research has evaluated the direct anti-proliferative activity of this compound analogs and related indole structures against a panel of human cancer cell lines. A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives were synthesized and showed activity against H460 lung, HepG2 liver, and MCF-7 breast cancer cells. rsc.org Similarly, trimethoxyaroyl indole-benzimidazole conjugates displayed considerable cytotoxicity against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar to submicromolar range. researchgate.net

Other studies have reported on various benzoic acid derivatives exhibiting anticancer activity. For example, some derivatives showed IC50 values of 5.85 µM and 4.53 µM against human colorectal cancer cells. preprints.org Another set of 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids were active against MCF-7 breast cancer cells, with the most potent compounds having IC50 values of 18.7 and 15.6 µM. preprints.org Nortopsentin analogs also exhibited antiproliferative activity against a majority of human cell lines with GI50 values ranging from 0.81 to 27.7 µM. researchgate.net

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Trimethoxyaroyl indole-benzimidazole conjugates | Prostate (DU-145) | 0.54 - 0.68 µM | researchgate.net |

| Trimethoxyaroyl indole-benzimidazole conjugates | Various | 0.54 - 31.86 µM | researchgate.net |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Colorectal | 4.53 - 5.85 µM | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Breast (MCF-7) | 15.6 - 18.7 µM | preprints.org |

| Nortopsentin analogs | Various | 0.81 - 27.7 µM | researchgate.net |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives | Lung (H460), Liver (HepG2), Breast (MCF-7) | Active (IC50 < 20 µM for some) | rsc.org |

Enzyme Inhibition Studies and Mechanistic Insights

The therapeutic effects of this compound analogs are often linked to their ability to inhibit specific enzymes that play critical roles in disease pathology.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for releasing arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.govmdpi.com Inhibition of cPLA2α is therefore a significant target for developing anti-inflammatory drugs. nih.gov A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and evaluated as inhibitors of cPLA2α. nih.gov Optimization of this series led to a potent inhibitor, demonstrating the importance of the indole core for activity. nih.gov Further studies have explored various indole derivatives as cPLA2α inhibitors, including 4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, also known as Efipladib, which proved to be a potent and selective inhibitor. acs.org The inhibition of cPLA2α by indole-based compounds has been shown to reduce tumor growth and angiogenesis and induce apoptosis in cancer cells. mdpi.com

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is the rate-limiting enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comresearchgate.net Elevated uric acid levels can lead to hyperuricemia and gout, making XO a critical therapeutic target. researchgate.netnih.gov Several studies have focused on developing novel XO inhibitors based on the indole scaffold. A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized, with one compound showing inhibitory activity 22-fold higher than the standard drug allopurinol. nih.gov Another study designed N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides, resulting in a compound with an IC50 of 0.16 µM. researchgate.net A related series, 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles, produced an even more potent inhibitor with an IC50 of 0.085 µM. researchgate.net These findings highlight that the 5-(1H-indol-5-yl) scaffold is a promising foundation for designing novel and potent XO inhibitors. nih.govnih.gov

| Compound Series | Most Potent Compound (IC50) | Fold-Increase vs. Allopurinol | Reference |

|---|---|---|---|

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | 0.13 µM | 22x | nih.gov |

| N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides | 0.16 µM | 52.3x | researchgate.net |

| 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles | 0.085 µM | 98.5x | researchgate.net |

| N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide | 0.62 µM | 14.4x | nih.gov |

Receptor Modulation and Antagonism Studies

The versatility of the this compound scaffold extends to the modulation of various cell surface and intracellular receptors, which are pivotal in cellular signaling and disease pathogenesis.

The histamine (B1213489) H1 receptor is a key mediator of allergic responses. nih.gov Antagonists of this receptor are widely used in the treatment of allergic conditions like rhinitis and urticaria. acs.orggoogle.com A series of indolylpiperidinyl benzoic acid derivatives have been developed and evaluated for their histamine H1 antagonist activity. acs.org

Structure-activity relationship (SAR) studies on these compounds focused on enhancing in vivo activity and improving the pharmacokinetic profile of the initial lead compound, 1 . acs.org It was found that substituting the indolyl ring with fluorine at the 6-position resulted in higher in vivo activity in assays measuring the inhibition of histamine-induced cutaneous vascular permeability. acs.org However, this modification also led to a decrease in selectivity against the 5HT₂ receptor. acs.org Through extensive optimization, several potent histamine H1 antagonists with a long duration of action in vivo and reduced potential for brain penetration or cardiotoxicity were identified. acs.org Compounds 15 , 20 , 48 , 51 , and 52 from this series demonstrated a long half-life in rats and were selected for further preclinical evaluation. acs.org

| Compound | Key Feature | In Vivo Activity | Selectivity |

| 1 | Lead compound | - | - |

| Analogs with 6-fluoro substitution | Fluorine at position 6 of indole ring | Higher | Lower vs 5HT₂ receptor acs.org |

| 15, 20, 48, 51, 52 | Optimized derivatives | Potent, long duration | Low brain penetration acs.org |

This table highlights the structure-activity relationships of indolylpiperidinyl benzoic acid derivatives as Histamine H1 antagonists.

Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid, and their effects are mediated through specific receptors. nih.govmpdkrc.edu.in Antagonism of the cysteinyl leukotriene receptor 1 (CysLT₁) is an established therapeutic approach for asthma and allergic rhinitis. nih.govgoogle.com

Zafirlukast, an orally administered leukotriene receptor antagonist, is a selective competitor for cysteinyl leukotrienes D₄ and E₄. google.com The development of analogs of this class of compounds has been an active area of research. For example, Montelukast is another potent and selective leukotriene D₄ receptor antagonist that has shown excellent in vivo activity and is used for the treatment of asthma and related diseases. cdnsciencepub.com It effectively antagonizes leukotriene D₄-induced contractions of guinea pig trachea but does not affect contractions induced by other mediators like serotonin, histamine, or prostaglandins. cdnsciencepub.com

Research into novel leukotriene biosynthesis inhibitors has also led to the study of heteroarylmethoxyphenylalkoxyiminoalkylcarboxylic acids. acs.org One promising lead from this series, S-(E)-11, demonstrated potent inhibition of LTB₄ biosynthesis in human neutrophils and significant oral activity in animal models of inflammation and anaphylaxis. acs.org

The HIV-1 envelope glycoprotein (B1211001) gp41 is essential for the fusion of the virus with host cells, a critical step in the viral life cycle. nih.govacs.org The hydrophobic pocket of gp41 represents a conserved and attractive target for the development of small molecule fusion inhibitors. nih.govmdpi.com

A series of indole-based compounds have been designed and identified as fusion inhibitors that target this pocket. nih.govacs.org Experimental binding affinities of these compounds for the gp41 hydrophobic pocket have shown a strong correlation with their ability to inhibit cell-cell fusion. nih.gov Optimization of an initial indole scaffold led to the development of compounds with enhanced potency. acs.org

One of the most active inhibitors, 6j , exhibited a binding affinity (Kᵢ) of 0.6 µM and an EC₅₀ of 0.2 µM against both cell-cell fusion and live virus replication. acs.org This compound also showed activity against HIV strains that are resistant to the fusion inhibitor T20. nih.gov Docking studies have provided insights into the binding mode of these inhibitors, suggesting they can conform to the contours of the hydrophobic pocket. nih.govacs.org The research highlights a consensus binding pose for many of the active compounds, with a good correlation between the calculated rank order and the observed biological activity. acs.org

| Compound | Binding Affinity (Kᵢ) acs.org | Cell-Cell Fusion (EC₅₀) acs.org | Viral Replication (EC₅₀) acs.org |

| 6j | 0.6 µM | 0.2 µM | 0.2 µM |

This table shows the inhibitory activity of a lead compound against HIV-1 gp41-mediated fusion and viral replication.

The angiotensin II receptor type 1 (AT₁) is a key component of the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance. nih.govnih.gov Antagonists of the AT₁ receptor are an important class of antihypertensive drugs. nih.govacs.org

A series of novel angiotensin II receptor 1 antagonists incorporating an indole moiety have been designed and synthesized. rsc.orgresearchgate.net Radioligand binding assays demonstrated that these compounds exhibit nanomolar affinity for the AT₁ receptor. rsc.orgresearchgate.net One particularly potent compound, 1f (2-(4-((2-butyl-4-methyl-6-(oxazolo[4,5-b]pyridine-2-yl)benzimidazole-1-yl)methyl)-1H-indol-1-yl) benzoic acid), displayed an IC₅₀ value of 1.13 ± 1.68 nM, which is more affine than the established drug telmisartan (B1682998). rsc.orgresearchgate.net

In spontaneously hypertensive rats, these compounds were shown to decrease blood pressure in a dose-dependent manner. rsc.orgresearchgate.net Compound 1f , in particular, demonstrated efficient and long-lasting antihypertensive effects, with a maximal response that was superior to that of telmisartan and an effect that lasted beyond 24 hours. rsc.orgresearchgate.net These findings suggest that such indole-containing analogs are promising candidates for further investigation as antihypertensive agents. rsc.orgresearchgate.net

| Compound | AT₁ Receptor Affinity (IC₅₀) rsc.orgresearchgate.net | Antihypertensive Effect |

| 1f | 1.13 ± 1.68 nM | Efficient and long-lasting; superior to telmisartan rsc.orgresearchgate.net |

| Telmisartan | Less affine than 1f rsc.orgresearchgate.net | - |

This table compares the AT₁ receptor affinity and antihypertensive effect of a novel indole analog with telmisartan.

Modulation of Premature Translation Termination and Nonsense-Mediated mRNA Decay

The therapeutic strategy of modulating premature translation termination (PTC) and nonsense-mediated mRNA decay (NMD) represents a significant area of research for treating genetic diseases caused by nonsense mutations. google.com These mutations introduce a premature stop codon into the mRNA sequence, leading to the production of a truncated, non-functional protein or the degradation of the aberrant mRNA transcript by the NMD pathway. mdpi.comnih.gov The goal of modulating these processes is to encourage the ribosome to read through the premature stop codon, allowing for the synthesis of a full-length, potentially functional protein. google.comgoogle.com

While direct studies on this compound analogs in this context are not extensively documented in publicly available research, the principle has been successfully demonstrated with structurally related small molecules. A notable example is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, also known as ataluren. mdpi.comeuropa.eu This molecule, a benzoic acid derivative, has been identified for its ability to allow ribosomal readthrough of premature stop codons without affecting the recognition of normal stop codons. mdpi.com This mechanism does not necessarily insert the original amino acid, but the resulting full-length protein is often functional enough to reduce the severity of the disease. google.com

The process of NMD is a cellular quality control mechanism that identifies and degrades mRNAs containing PTCs to prevent the accumulation of potentially harmful truncated proteins. mdpi.comnih.gov Compounds that promote readthrough of a PTC must inherently counteract the NMD process for that specific transcript. By enabling the ribosome to bypass the premature stop signal, the mRNA is no longer recognized as a primary target for degradation by the NMD machinery, thus increasing the chances of producing a full-length protein. google.com The development of compounds that modulate PTC and NMD, such as 1,2,4-oxadiazole (B8745197) benzoic acid derivatives, offers a promising therapeutic avenue for a variety of genetic disorders, including cystic fibrosis and Duchenne muscular dystrophy. google.comeuropa.eu

Assessment of Immunomodulatory Effects

Analogs of this compound have demonstrated significant immunomodulatory effects, particularly through the inhibition of key inflammatory pathways. Research has focused on their potential as anti-inflammatory agents by targeting specific components of the innate immune response.

A notable study reported the design and synthesis of a series of 3-(indol-5-yl)-indazole derivatives as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex. nih.gov The MD2-TLR4 complex is crucial for recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiating a strong pro-inflammatory response. nih.gov Overactivation of this pathway can lead to conditions like acute lung injury (ALI). nih.gov

In this research, several 3-(indol-5-yl)-indazole analogs were evaluated for their ability to suppress LPS-induced inflammatory responses in macrophages. One promising compound from the series, designated as 22m , was identified as a potent MD2-TLR4 antagonist. nih.gov It effectively inhibited the LPS-induced production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov Furthermore, in an in-vivo mouse model of LPS-induced ALI, administration of compound 22m led to a significant reduction in macrophage infiltration into the lungs and improved the histopathological outlook of the lung tissue. nih.gov These findings highlight the potential of 3-(indol-5-yl)-indazole derivatives as potent anti-inflammatory agents for treating inflammatory disorders driven by the TLR4 signaling pathway. nih.gov

Table 1: Inhibitory Activity of 3-(indol-5-yl)-indazole Analog 22m on Cytokine Production

| Compound | Target | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 22m | TNF-α Production | Macrophages | 0.89 | nih.gov |

| 22m | IL-6 Production | Macrophages | 0.53 | nih.gov |

Other related indole structures have also been explored for their anti-inflammatory properties. For instance, a series of indoline-based compounds were developed and identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org The most promising compound from this series demonstrated significant anti-inflammatory effects in animal models of peritonitis and asthma. acs.org This indicates that the broader indole and indoline (B122111) scaffold is a valuable starting point for developing novel anti-inflammatory and immunomodulatory drugs. acs.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 3 1h Indol 5 Yl Benzoic Acid Derivatives

Positional and Electronic Effects of Substituents on the Indole (B1671886) Moiety

The indole nucleus is a cornerstone of the 3-(1H-indol-5-yl)benzoic acid scaffold, and substitutions on this ring system have profound effects on biological activity. The nitrogen atom of the indole's pyrrole (B145914) ring is a key site for interaction, with the hydrogen atom often acting as a hydrogen bond donor. mdpi.comacs.org Replacing this hydrogen with a methyl group can lead to a loss of activity, supporting the hypothesis that this NH group forms a crucial hydrogen bond with target residues, such as the backbone carbonyl of Leu100 in GPR84. acs.org

Table 1: Effect of Indole Moiety Substitutions on Biological Activity

| Position | Substituent | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| N1 | Methyl | Loss of activity | GPR84 Antagonist | acs.org |

| C5 | Fluorine | Decrease in activity | GPR84 Antagonist | acs.org |

| C6 | Fluorine | Higher in vivo activity, lower selectivity | Histamine (B1213489) H1 Antagonist | acs.orgresearchgate.net |

| C7 | Methoxy | Most favorable substitution | CysLT1 Antagonist | researchgate.net |

Influence of Substitutions on the Benzoic Acid Ring on Biological Activity

The benzoic acid portion of the molecule is another critical area for SAR exploration. Its primary role is often to act as a key interaction point, for instance, by forming salt bridges or hydrogen bonds with the target protein. The position of the carboxylic acid group itself is important. In studies of HIV-1 fusion inhibitors based on a related bis-indole scaffold, moving the benzoic acid substituent from the 4-position to the 3-position was explored as part of the optimization process. nih.govacs.org

For a series of novel inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR), a range of substituted 3-benzoic acid derivatives were synthesized. uef.fi This study demonstrated that modifications to the phenyl ring of the benzoic acid could significantly enhance inhibitory activity. The introduction of various substituents led to compounds with IC50 values ranging from 7 to 40 μM, with the most potent compound being 71-fold more active than the initial fragment it was based on. uef.fi This suggests that the benzoic acid ring can be decorated with different functional groups to optimize binding affinity and efficacy, likely by accessing and interacting with specific sub-pockets within the target's active site. uef.fi

Role of Linker Length and Flexibility in Ligand-Target Interactions

While the core structure of this compound features a direct phenyl-phenyl bond, many derivatives introduce a linker between the indole and the acidic moiety to modulate potency and pharmacokinetic properties. The nature, length, and flexibility of this linker are determining factors for optimal ligand-target interactions.

In one study focused on developing cytosolic phospholipase A2α (cPLA2α) inhibitors, the benzoic acid was replaced with a propanoic acid group, effectively introducing a flexible two-carbon linker. acs.org This modification, creating 3-(1-aryl-1H-indol-5-yl)propanoic acids, proved essential for good inhibitory activity. acs.org Similarly, for a class of HIV-1 fusion inhibitors, researchers explored alternative linkages, such as a methylene (B1212753) bridge (-CH2-), between an indole ring and a benzoic acid moiety. nih.govacs.org The synthesis of compounds like 3-[[6-(1H-Indol-6-yl)indol-1-yl]methyl]benzoic Acid highlights the strategy of using a flexible linker to correctly position the key pharmacophoric groups within the binding pocket. nih.gov These examples underscore that introducing a linker can provide the necessary conformational freedom for the molecule to adopt an optimal binding pose, thereby enhancing its biological activity.

Importance of Stereochemistry for Potency and Selectivity

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals, as biomolecules like receptors and enzymes are chiral. For derivatives of this compound that contain stereocenters, the specific spatial arrangement of atoms can dictate the potency and selectivity of the compound.

For example, in a series of antimicrobial agents, the Z configuration of the double bond at the 5th position of a thiazolidine (B150603) ring was identified as a key structural feature. nih.govmdpi.com This specific geometric isomer was confirmed through NMR spectroscopy and was present in the most active compounds. nih.govmdpi.com In another study on dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, derivatives were synthesized as stereoisomers, such as (2′S) and (2′R) forms of 4-((5-Methyl-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)methyl)benzoic Acid. nih.govacs.org The evaluation of distinct stereoisomers is fundamental to understanding how a ligand fits into its binding site, as one enantiomer or diastereomer often exhibits significantly higher activity than the others. This difference in activity is a direct consequence of the three-dimensional structure of the binding pocket, which preferentially accommodates a specific stereochemical configuration.

Identification of Critical Pharmacophoric Features for Target Binding and Activity

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, several key pharmacophoric features have been identified through computational and experimental studies.

A typical pharmacophore model for this class of compounds includes hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a pharmacophore model for antimicrobial agents identified the importance of hydrophobic atoms, two aromatic rings, and multiple hydrogen bond acceptors. researchgate.net The indole NH group frequently serves as a critical hydrogen-bond donor, while the carboxylic acid of the benzoic acid moiety acts as a potent hydrogen-bond donor and acceptor, often forming a key salt-bridge interaction. mdpi.comacs.org In studies of dual 5-LOX/sEH inhibitors, docking studies confirmed that hydrogen bonds between the ligand and the protein are crucial for binding. nih.govacs.org The identification of these features—an indole ring for hydrophobic and hydrogen-bonding interactions, and a benzoic acid for polar interactions—is fundamental for guiding the rational design of new, more potent derivatives. nih.gov

Table 2: Common Pharmacophoric Features in this compound Derivatives

| Pharmacophoric Feature | Molecular Group | Putative Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Indole N-H | Interaction with protein backbone | mdpi.comacs.org |

| Hydrogen Bond Acceptor/Donor | Benzoic Acid -COOH | Salt bridge, H-bonding with polar residues | uef.firesearchgate.net |

| Aromatic Ring | Indole Ring | Hydrophobic interactions, π-π stacking | researchgate.net |

| Aromatic Ring | Phenyl Ring of Benzoic Acid | Hydrophobic interactions, π-π stacking | researchgate.net |

Correlation between In Vitro and In Vivo Activity in SAR Elucidation

A crucial aspect of structure-activity relationship studies is establishing a correlation between in vitro results (e.g., enzyme inhibition, cell-based assays) and in vivo efficacy in animal models. This correlation validates the SAR data and confirms that the molecular properties optimized for in vitro potency translate to a desired biological effect in a living system.

In the development of cPLA2α inhibitors, a derivative of this compound was identified as a potent inhibitor in enzyme and cell-based assays. acs.org This compound subsequently demonstrated oral efficacy in mouse and guinea pig models of inflammation and asthma, confirming a strong in vitro-in vivo correlation. acs.org Similarly, in the development of oxadiazole-based antibiotics containing an indole moiety, a compound was found to be potent against MRSA in vitro. conicet.gov.ar This same compound later proved to be efficacious in a mouse model of MRSA infection, showing excellent pharmacokinetic properties such as a long half-life and high oral bioavailability. conicet.gov.ar However, a direct correlation is not always observed. For histamine H1 antagonists, one derivative, despite having similar in vitro potency to another, was 30-fold less active in vivo, highlighting that factors like metabolism and bioavailability, which are not measured in vitro, can significantly impact in vivo efficacy. researchgate.net

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets and Binding Sites

Analogs of 3-(1H-indol-5-yl)benzoic acid have been shown to inhibit enzymes that are critical in various disease pathways. For instance, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA₂α) . acs.org Structure-activity relationship studies revealed that the 1-aryl group, a 3-phenylethyl substituent, and the 5-propanoic acid group on the indole (B1671886) core are essential for potent inhibitory activity against cPLA₂α. acs.org Further optimization of this indole scaffold led to the discovery of potent and selective cPLA₂α inhibitors, underscoring the importance of substituents at the C3 position of the indole ring. nih.gov

In a different context, derivatives incorporating the indole and benzoic acid motifs have been investigated as xanthine (B1682287) oxidase (XO) inhibitors . nih.gov A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids , which are bioisosteres of the target compound, showed potent XO inhibitory activity. nih.gov Molecular docking studies suggest these compounds bind to the molybdenum-pterin center of the enzyme, with the isoxazole (B147169) ring oxygen forming hydrogen bonds with Ser876 and Thr1010 residues, mimicking interactions of known inhibitors like febuxostat. nih.gov

Furthermore, related structures have shown activity against other targets. A compound named BHIMHA (5-(bis(3-(2-hydroxyethyl)-1H-indol-2-yl)methyl)-2-hydroxybenzoic acid) was designed as an inhibitor of Protein Kinase Cα (PKCα) , which in turn modulates the expression of NF-κB, a key player in inflammation and cancer metastasis. dovepress.com Additionally, compounds like (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid have been identified as having antimicrobial properties, suggesting interactions with bacterial and fungal molecular targets. mdpi.com

The diverse targets for this scaffold highlight its versatility, with the indole group often involved in hydrophobic interactions and hydrogen bonding, while the acidic (benzoic acid or bioisostere) group typically engages in electrostatic or hydrogen bond interactions within the active site of the target protein.

Detailed Enzyme Kinetics Analysis (e.g., Mixed-type Inhibition)

Enzyme kinetic studies are fundamental to characterizing the mechanism of action of an inhibitor. For several analogs of this compound, the mode of inhibition has been determined to be of a mixed type.

A study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives as xanthine oxidase (XO) inhibitors found that the most potent compound acted as a mixed-type inhibitor . nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, although its affinity for each may differ. tandfonline.comresearchgate.net

Similarly, a hydrazide-based class I selective histone deacetylase (HDAC) inhibitor, bearing a tryptophan cap group (an indole derivative), was characterized as a slow, tight-binding, mixed-type inhibitor for HDAC1, 2, and 3. nih.gov Lineweaver-Burk plot analysis for this compound showed lines converging in the second quadrant, a hallmark of mixed inhibition. nih.gov This kinetic behavior suggests the inhibitor binds not only to the catalytic site (competitive inhibition) but also to an allosteric site (non-competitive inhibition). nih.gov The presence of an allosteric binding pocket, potentially at the interface of heterodimeric HDACs, could explain this mixed-type mechanism. nih.gov

Mixed-type inhibition is a common characteristic for various enzyme inhibitors and suggests a complex interaction with the target enzyme, often involving binding sites other than the active site. tandfonline.comresearchgate.net

Table 1: Enzyme Inhibition Kinetics for Analogs of this compound

| Compound Class | Enzyme Target | Inhibition Type | Analytical Method | Reference |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative | Xanthine Oxidase (XO) | Mixed-type | Enzyme kinetic studies | nih.gov |

| Hydrazide-based indole derivative | Histone Deacetylase (HDAC) 1, 2, 3 | Mixed-type, slow, tight binding | Lineweaver-Burk analysis | nih.gov |

Ligand-Protein Binding Thermodynamics and Kinetics

Understanding the thermodynamics and kinetics of how a ligand binds to its protein target provides deeper insight into the molecular forces driving the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. mpg.de This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. mpg.de

For a class of indole-based inhibitors of cPLA₂α, ITC was employed to examine the binding of these compounds to the target enzyme. nih.gov The data obtained from ITC experiments provide a complete thermodynamic profile of the binding interaction, helping to understand whether the binding is driven by enthalpy, entropy, or both. This information is invaluable for the rational design and optimization of inhibitors.

Fluorescence-based assays are versatile tools for studying ligand-protein interactions. bmglabtech.comfrontiersin.org These methods can rely on changes in the intrinsic fluorescence of the protein (e.g., tryptophan residues) upon ligand binding, or they can utilize fluorescently labeled ligands in competitive binding assays. frontiersin.orgnih.gov

The indole moiety itself is fluorescent, and its derivatives can be designed as fluorescent probes. For example, a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester , was synthesized and shown to possess a high fluorescence quantum yield. researchgate.net Such compounds, which are structurally related to this compound, can be used to probe biological systems. The sensitivity of their fluorescence to the solvent environment makes them useful for biophysical studies of peptides and proteins. researchgate.net In a typical fluorescence-based competitive binding assay, a fluorescent ligand binds to the receptor, and the displacement of this ligand by an unlabeled test compound (like this compound) is measured as a decrease in the fluorescence signal, allowing for the determination of the test compound's binding affinity. bmglabtech.com

Crystallographic Studies of Ligand-Receptor Complexes (if available for related compounds)

For instance, the crystal structure of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester , a compound containing both indole-like and benzoic acid ester moieties, was determined. mdpi.com The structure revealed that the molecular configuration is stabilized by an intramolecular N-H···O hydrogen bond. The crystal packing is further stabilized by π-π stacking interactions between aromatic rings, a common feature in the binding of aromatic ligands to protein targets. mdpi.com

In another study, the crystal structure of 4-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5-one was determined, confirming the geometry of the molecule. researchgate.net Co-crystallization studies of other aromatic acids, such as 2-hydroxy-3-(1H-indol-3-yl)propenoic acid with 3,5-dinitrobenzoic acid, have also been reported, detailing the complex hydrogen-bonding networks that define the supramolecular structure. iucr.org These studies consistently highlight the importance of hydrogen bonds and π-π interactions in stabilizing the solid-state structures, which can be extrapolated to understand ligand-receptor interactions in a biological context.

Table 2: Crystallographic Data for Related Indole Compounds

| Compound | Key Structural Features Noted | Reference |

| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | Intramolecular N-H···O hydrogen bonding; π-π stacking interactions | mdpi.com |

| 4-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5-one | Z configuration confirmed by X-ray analysis | researchgate.net |

| 2-hydroxy-3-(1H-indol-3-yl)propenoic acid (co-crystal) | Extensive inter-unit hydrogen bonding creating a three-dimensional supramolecular structure | iucr.org |

Analysis of Cellular Responses and Pathway Modulation (e.g., Autophagy Flux)

The interaction of a compound with its molecular target ultimately leads to a cascade of cellular responses and the modulation of signaling pathways. Autophagy, or "self-eating," is a critical cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. aging-us.comimrpress.com Its modulation is a key outcome for many therapeutic agents.

While direct studies on the effect of this compound on autophagy flux are not widely reported, the known targets of its analogs provide strong indications of its potential role. For example, the related compound BHIMHA was shown to inhibit PKCα and subsequently modulate NF-κB expression in A549 lung cancer cells, leading to an inhibition of cell migration and invasion. dovepress.com Both PKC and NF-κB are known regulators of autophagy.

Furthermore, some of the most potent analogs of this structural class are HDAC inhibitors. nih.gov HDAC inhibitors are well-documented modulators of autophagy. They can induce autophagy, which contributes to their anticancer effects. The regulation of autophagy flux is a complex, multi-step process that involves the formation of autophagosomes and their fusion with lysosomes. imrpress.com Assays to measure autophagy flux typically involve monitoring the levels of autophagy-related proteins like LC3 or p62, often in the presence and absence of lysosomal inhibitors to quantify the rate of autophagic degradation. plos.org Given that known targets for indole-based compounds include key signaling proteins like HDACs and PKCs, it is plausible that this compound and its derivatives could modulate cellular proteostasis through pathways such as autophagy.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, geometry, and reactivity of 3-(1H-indol-5-yl)benzoic acid.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. niscpr.res.in For indole (B1671886) and benzoic acid derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine key electronic descriptors. mdpi.comvjst.vn

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter for molecular stability; a large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule, whereas a small gap indicates higher reactivity and polarizability, found in "soft" molecules. researchgate.netnih.gov For example, studies on various benzoic acid derivatives have shown HOMO-LUMO gaps ranging from 2.72 eV to 3.95 eV, indicating that substitutions on the ring system can significantly modulate reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. bhu.ac.in It illustrates the electrostatic potential on the electron density surface, helping to identify regions prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net In MEP maps, negative potential regions (typically colored red) are associated with electrophilic attack susceptibility, often found around electronegative atoms like oxygen. mdpi.com Conversely, positive potential areas (colored blue) indicate sites for nucleophilic attack, usually located around hydrogen atoms. niscpr.res.inbhu.ac.in This analysis is critical for understanding drug-receptor interactions. vjst.vnresearchgate.net

Table 1: Examples of Calculated Electronic Properties for Related Benzoic Acid Derivatives using DFT

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 | DFT | niscpr.res.in |

| 4-bromo-2 nitrobenzoic acid | - | - | 2.72 | DFT | researchgate.net |

| Unsubstituted Benzoic Acid | - | - | 3.95 | DFT | researchgate.net |

| 3,5 di tert butyl 4 hydroxy benzoic acid | - | - | 3.97 | DFT | researchgate.net |

This table presents data from related compounds to illustrate the application of DFT calculations, as specific values for this compound are not publicly available.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. semanticscholar.org

Molecular docking simulations are extensively used to predict how indole derivatives, including structures similar to this compound, bind to the active site of a target protein. mdpi.comresearchgate.net Software like AutoDock is frequently used for these simulations. mdpi.comnih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field. chapman.edu This allows researchers to visualize the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. researchgate.netmdpi.com For instance, docking studies have been used to elucidate the binding of indole derivatives to targets like the main protease of SARS-CoV-2 (PDB ID: 6LU7) and various bacterial and fungal enzymes. mdpi.comchapman.edu

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a docking score in kcal/mol or as a predicted inhibition constant (Ki). semanticscholar.orgmdpi.comfrontiersin.org This score represents the free energy of binding for the predicted conformation. A lower (more negative) binding affinity score generally indicates a more stable ligand-protein complex and potentially a more potent inhibitor. chapman.edu These calculated affinities allow for the ranking of different compounds from a virtual library, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For example, in a study of substituted indoles as potential RelMtb inhibitors, docking scores ranged from -7.61 to -6.56 kcal/mol, helping to identify compounds with stronger binding energies than the reference ligand. mdpi.com

Table 2: Example Docking Scores for Indole Derivatives against Various Protein Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Docking Software | Source |

| Indole-5-carboxylic acid | RelSeq | -6.42 | - | mdpi.com |

| (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid | E. coli MurB | - | AutoDock 4.2 | mdpi.comresearchgate.net |

| N-alkyl indole derivative | SARS-CoV-2 Mpro | -8.2 | Autodoc Vina | chapman.edu |

This table provides examples from related indole compounds to demonstrate the application of molecular docking, as specific data for this compound may not be publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. jocpr.com This approach is founded on the principle that the biological effect of a substance is a function of its molecular structure and physicochemical properties. nih.gov For indole derivatives, including compounds structurally related to this compound, QSAR is a powerful tool for predicting the biological activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules and reducing the time and cost associated with traditional drug discovery. orientjchem.orgespublisher.com

The process of developing a QSAR model for indole derivatives typically involves several key steps. First, a dataset of indole compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. archivepp.com For each compound in the dataset, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc. archivepp.com

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical (3D) descriptors: Information about the three-dimensional shape of the molecule.

Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity. archivepp.com

Quantum-chemical descriptors: Electronic properties such as HOMO/LUMO energies and charge distributions, often calculated using methods like Density Functional Theory (DFT). tandfonline.com

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) are employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. archivepp.com For instance, a QSAR study on indole derivatives as antifungal agents against Candida albicans identified that descriptors related to the molecule's electronic properties and shape were crucial for activity. tandfonline.com The resulting equation can then be used to predict the activity of new, untested indole derivatives.

The validity and predictive power of a QSAR model are rigorously assessed through internal and external validation procedures. jocpr.com A statistically robust model, as indicated by high correlation coefficients (R²) and cross-validation scores (Q²), can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, guiding further chemical synthesis and optimization. tandfonline.comnih.gov

Table 1: Illustrative Descriptors Used in QSAR Models for Indole Derivatives This table is illustrative and shows the types of descriptors and their general influence on activity as found in various studies on indole derivatives, not specific values for this compound.

| Descriptor Type | Example Descriptor | General Influence on Activity | Relevant Study Focus |

|---|---|---|---|

| Constitutional | Molecular Weight (Mp) | Can influence various activities; optimal range often exists. | Hepatitis C Inhibition archivepp.com |

| 2D Autocorrelation | MATS6e | Positive correlation with anti-hepatitis activity. | Hepatitis C Inhibition archivepp.com |

| GETAWAY | HATS3p | Positive correlation with antifungal activity. | Antifungal (Candida albicans) tandfonline.com |

| 3D-MoRSE | Mor22v | Contributes to the model for anti-hepatitis activity. | Hepatitis C Inhibition archivepp.com |

| Quantum-Chemical | G2e (a quantum descriptor) | Negative correlation with antifungal activity. | Antifungal (Candida albicans) tandfonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For indole derivatives like this compound, MD simulations provide detailed insights into their conformational flexibility and the dynamic nature of their interactions with biological targets, such as proteins or enzymes. chemmethod.com This technique complements static methods like molecular docking by offering a view of the system in a simulated physiological environment, including the presence of water and ions. pensoft.net

An MD simulation begins with a starting structure, often a protein-ligand complex obtained from molecular docking. nih.gov The system is placed in a simulated box of solvent, and the forces on every atom are calculated using principles of classical mechanics. By solving Newton's equations of motion, the trajectory (position and velocity) of each atom is tracked over a set period, typically nanoseconds to microseconds. chemmethod.com

Analysis of the MD trajectory provides a wealth of information. For indole-based inhibitors, key applications include: